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Compound of Interest

Compound Name: Flamprop-m-methyl

Cat. No.: B1241716

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of
Flamprop-m-methyl, a selective systemic herbicide. The information is compiled from various
scientific and regulatory sources to support research and development activities.

Executive Summary

Flamprop-m-methyl is a herbicide primarily used for the post-emergence control of wild oats
in wheat and triticale crops.[1] In mammals, it is readily absorbed, extensively metabolized, and
rapidly excreted.[1] Toxicological studies have demonstrated low acute oral and dermal toxicity.
[1] The primary target organ for toxicity following repeated exposure is the liver.[1] Flamprop-
m-methyl is not considered to be genotoxic or carcinogenic.[1] Furthermore, it has not shown
evidence of reproductive or developmental toxicity in multi-generation and developmental
studies.[1] The acceptable daily intake (ADI) for flamprop-methyl has been established based
on the no-observed-effect level (NOEL) from long-term dietary studies, incorporating a safety
factor.[1]

Mechanism of Action

Flamprop-m-methyl acts as a mitotic disrupter by a novel antimicrotubule mechanism.[2] It
primarily affects the orientation of spindle and phragmoplast microtubules, which are crucial for
cell division in plants.[2] This disruption leads to defective spindle and phragmoplast structures,
ultimately inhibiting cell elongation and division in the stem of susceptible plants.[2][3] Unlike
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some other microtubule-disrupting herbicides, Flamprop-m-methyl does not inhibit the in vitro
polymerization of tubulin into microtubules.[2] Instead, it is suggested to affect the regulation of
the plant cytoskeleton, possibly through minus-end microtubule disassembly.[2] In plants,
Flamprop-m-methyl is hydrolyzed to its biologically active metabolite, flamprop, which is then
converted to an inactive conjugate.[3]
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Caption: Conceptual workflow of Flamprop-m-methyl's mechanism of action in a plant cell.

Toxicological Data

The following tables summarize the key quantitative toxicological data for Flamprop-m-methyl.

: Toxici

Value (mg/kg

Species Route Endpoint Reference
bw)

Rat Oral LD50 1210 [3]

Mouse Oral LD50 720 [3]
>294 (as EC

Rat Dermal LD50 [3]

formulation)

Rat Intraperitoneal LD50 350-500 [3]

Short- and Long-Term Toxicity
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Effects

NOEL
] ] Observed at
Species Duration Study Type (mglkg Reference

Higher
bw/day) E—

) Increased
Rat 5 weeks Dietary 0.25 _ _ [1]
liver weight

Increased
liver weights
and
] associated
Dog 6 weeks Dietary - ) ) [1]
increases in
liver enzymes
at 125 mg/kg

bw/day

Liver
) changes at
Rat 90 days Dietary - [1]
50 mg/kg

bw/day

Liver
] changes at
Dog 90 days Dietary - [1]
2.5 mg/kg

bw/day

Liver
hypertrophy
and
Rat 2 years Dietary 0.125 increased [1]
liver weight at
12.5 mg/kg
bw/day

Dog 2 years Dietary - Liver [1]
hypertrophy
and
increased

liver weight at
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2.5 mg/kg
bw/day

Genotoxicity

Based on a battery of in vitro and in vivo short-term studies, Flamprop-m-methyl is not

considered to be genotoxic.[1]

Carcinogenicity

A 2-year dietary study in rats provided no evidence of carcinogenicity for Flamprop-m-methyl.

[1]

. lucti | Devel | Toxici

Species Study Type Findings Reference
No evidence of
3-generation reproductive effects,
Rat , [1]
reproduction delayed development,
or teratogenicity.
No evidence of
) reproductive effects,
Rabbit Developmental [1]
delayed development,
or teratogenicity.
Value Basis Reference

0.001 mg/kg bw

Based on a NOEL of 0.125
mg/kg bw/day from a 2-year
dietary study in rats, with a
safety factor of 100. The NOEL
is based on liver hypertrophy

and increased liver weight.

[1]
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Experimental Protocols

The toxicological evaluation of Flamprop-m-methyl follows standardized protocols, such as
those established by the Organisation for Economic Co-operation and Development (OECD).
The following sections provide an overview of the methodologies for key toxicological studies.

Acute Oral Toxicity (OECD 423)

The acute toxic class method is employed to assess the acute oral toxicity.

Acute Oral Toxicity Protocol (OECD 423)

Click to download full resolution via product page
Caption: Workflow for an acute oral toxicity study following OECD Guideline 423.
o Test System: Typically, young adult rats of a single sex (usually females) are used.

e Dosing: The test substance is administered as a single oral gavage dose. A stepwise
procedure is used with fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

e Observations: Animals are observed for clinical signs of toxicity and mortality for up to 14
days. Body weight is recorded weekly.

o Pathology: A gross necropsy is performed on all animals at the end of the study.
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Repeated Dose 90-Day Oral Toxicity Study in Rodents
(OECD 408)

This study provides information on the potential health hazards arising from repeated exposure

over a prolonged period.

90-Day Oral Toxicity Study Protocol (OECD 408)

Animal Selection
(e.g., Rats, both sexes)

'

Group Assignment
(Control and at least 3 dose levels)

'

Daily Dosing for 90 Days
(e.g., in diet or by gavage)

~
~
~
~
~
\‘

In-Life Observations Clinical Pathology
(Clinical signs, body weight, food consumption) (Hematology, clinical chemistry, urinalysis)

>N

Terminal Procedures
(Gross necropsy, organ weights)

'

Histopathology
(Microscopic examination of tissues)

Data Analysis & NOAEL Determination
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Caption: General workflow for a 90-day repeated dose oral toxicity study.

Test System: Typically, rats of both sexes are used.

o Dosing: The test substance is administered daily for 90 days, usually through the diet,
drinking water, or by gavage. At least three dose levels and a control group are used.

« In-life Evaluations: Daily clinical observations, weekly body weight and food consumption
measurements are recorded.

 Clinical Pathology: Hematology, clinical chemistry, and urinalysis are conducted at
termination.

o Pathology: At the end of the study, all animals undergo a full gross necropsy. Organ weights
are recorded, and a comprehensive set of tissues is examined microscopically.

o Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined.

Genotoxicity: Bacterial Reverse Mutation Test (Ames
Test - OECD 471)

This in vitro assay is used to detect gene mutations.
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Ames Test Protocol (OECD 471)

Select Bacterial Strains
(e.g., Salmonella typhimurium, E. coli)

:

Expose Bacteria to Test Substance
(with and without metabolic activation - S9)

:

Plate on Minimal Agar Medium

:

Incubate for 48-72 hours

:

Count Revertant Colonies

Analyze for Mutagenic Potential

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Toxicological Profile of Flamprop-m-methyl: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1241716#toxicological-profile-of-flamprop-m-methyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://mutagenese.pasteur-lille.fr/wp-content/uploads/2021/01/Publi-Flamand.pdf
https://www.researchgate.net/publication/5304668_The_herbicide_flamprop-M-methyl_has_a_new_antimicrotubule_mechanism_of_action
https://www.oecd.org/en/publications/test-no-420-acute-oral-toxicity-fixed-dose-procedure_9789264070943-en.html
https://www.benchchem.com/product/b1241716#toxicological-profile-of-flamprop-m-methyl
https://www.benchchem.com/product/b1241716#toxicological-profile-of-flamprop-m-methyl
https://www.benchchem.com/product/b1241716#toxicological-profile-of-flamprop-m-methyl
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1241716?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1241716?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

